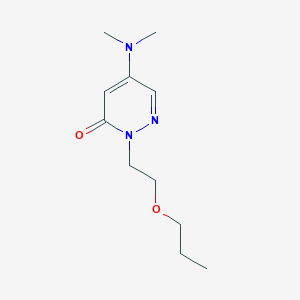
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the development of new drugs and therapies for a range of diseases.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is complex and not fully understood. However, it is thought to act by modulating the activity of certain enzymes and signaling pathways in the body, which in turn can affect a range of cellular processes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the protection of neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is its versatility in laboratory experiments. This compound can be used in a range of assays and models to investigate its biological activity and potential therapeutic applications. However, one limitation is that its synthesis is complex and requires a high degree of expertise.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide. Some possible areas of investigation include:
1. The development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases.
2. The investigation of the compound's effects on other cellular processes, such as apoptosis and autophagy.
3. The exploration of the compound's potential as a diagnostic tool for certain diseases.
4. The investigation of the compound's interactions with other drugs and compounds, and its potential for use in combination therapies.
5. The development of new synthesis methods for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide, to make its production more efficient and cost-effective.
Overall, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide is a compound of great scientific interest, with a range of potential applications in the field of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential for use in the development of new therapies and diagnostic tools.
Synthesemethoden
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide involves a multi-step process that requires a high degree of skill and expertise in organic chemistry. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide has been the subject of extensive scientific research in recent years, with a focus on its potential applications in the field of medicine. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-8-7-14(11-17(16)23-2)19(21)20-12-18-15-6-4-3-5-13(15)9-10-24-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIARBRRGJIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)


![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)

![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)

